

EHT 1864: A Technical Guide to a Potent Rac GTPase Inhibitor

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Compound of Interest

Compound Name: EHT 1864

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Introduction

EHT 1864 is a potent and specific small molecule inhibitor of the Rac subfamily of Rho GTPases.[1][2][3][4][5][6][7] It has emerged as a critical tool in cell biology research for dissecting the intricate signaling pathways governed by Rac proteins. Aberrant activation of Rac GTPases is implicated in a multitude of pathological conditions, including cancer cell proliferation, invasion, and metastasis.[8] **EHT 1864**'s ability to selectively target and inactivate Rac proteins makes it a valuable agent for both basic research and as a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **EHT 1864**, including detailed experimental considerations and a visualization of its targeted signaling pathway.

Chemical Structure and Properties

EHT 1864, with the chemical name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyl)oxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride, is a synthetic organic compound.[2][3] Its key chemical and physical properties are summarized in the tables below for easy reference.

Identifier	Value	Source
IUPAC Name	5-({5-[(7-trifluoromethyl-4-quinolyl)sulfanyl]pentyl}oxy)-2-(morpholin-4-ylmethyl)pyran-4-one;dihydrochloride	N/A
CAS Number	754240-09-0	[3][6][7]
Molecular Formula	C25H27F3N2O4S · 2HCl	[2][3][6][7]
Molecular Weight	581.47 g/mol	[2][3][6][7]
Canonical SMILES	<chem>C1COCCN1CC2=CC(=O)C(=CO2)OCCCCSC3=CC=NC4=C3C=C(C=C4)C(F)(F)F.Cl.Cl</chem>	[2]
InChI Key	LSECOAJFCKFQJG-UHFFFAOYSA-N	[2]
Property	Value	Source
Physical Appearance	Crystalline solid	[1]
Purity	≥97-98%	[3][6][7]
Solubility	Water: up to 20 mM[3] DMSO: up to 75 mM[3] DMF: 50 mg/ml[6] Ethanol: 30 mg/ml[6] PBS (pH 7.2): 10 mg/ml[6]	[3][6]
Storage	Store at +4°C[3] or -20°C[1]	[1][3]
λmax	221, 317, 329 nm	[6]

Biological Activity and Mechanism of Action

EHT 1864 is a potent inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1][2][3][4][5][6][7] It exerts its inhibitory effect through a novel mechanism involving direct binding to the Rac protein. This interaction promotes the dissociation of the bound guanine nucleotide (both GDP and GTP), effectively locking the GTPase in an inert and

inactive state. By preventing nucleotide binding, **EHT 1864** inhibits both the intrinsic guanine nucleotide association and the GEF (guanine nucleotide exchange factor)-stimulated exchange, which is essential for Rac activation.

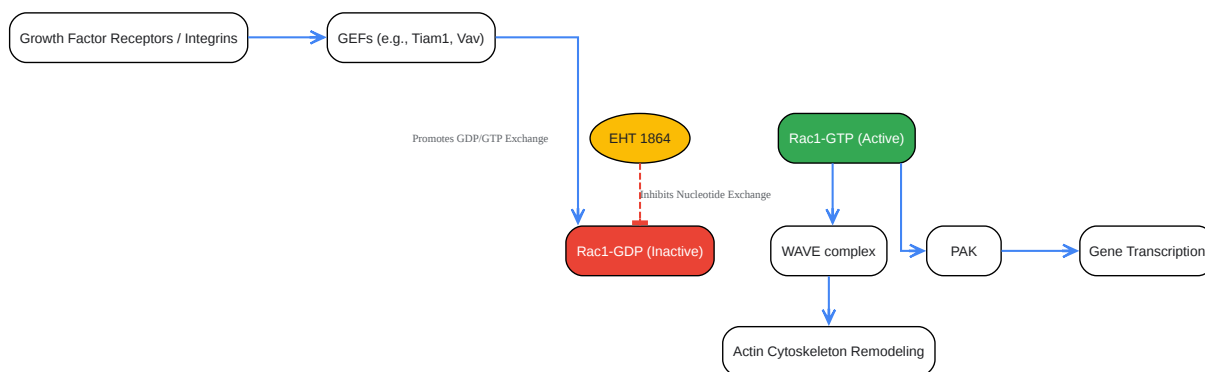
The binding affinities (Kd) of **EHT 1864** for various Rac isoforms have been determined, demonstrating its high potency.

Target	Binding Affinity (Kd)	Source
Rac1	40 nM	[1][4][5]
Rac1b	50 nM	[1][5]
Rac2	60 nM	[1][5]
Rac3	230-250 nM	[1][4][5]

Functionally, the inhibition of Rac activation by **EHT 1864** leads to the disruption of downstream signaling pathways. This has been observed to inhibit Rac-dependent cellular processes such as the formation of lamellipodia, cell transformation induced by constitutively active Rac1, Tiam1 (a Rac GEF), and oncogenic Ras.[2][5] Furthermore, **EHT 1864** has been shown to reduce the production of β -amyloid peptides in vivo, suggesting its potential relevance in neurodegenerative disease research.[2][3]

Key Signaling Pathway

EHT 1864 primarily targets the Rac1 signaling pathway, a crucial regulator of cytoskeletal dynamics, cell proliferation, and survival.[9][10][11][12][13] The following diagram illustrates the canonical Rac1 signaling cascade and the point of inhibition by **EHT 1864**.



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Caption: **EHT 1864** inhibits the Rac1 signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **EHT 1864** in research. The following are summaries of key experimental methodologies. For complete, detailed protocols, it is highly recommended to consult the original publications.

In Vitro GTPase Binding Assay

This assay is used to determine the binding affinity of **EHT 1864** to Rac GTPases.

- Principle: Changes in fluorescence anisotropy are monitored as the inhibitor is titrated into a solution of the GTPase pre-loaded with a fluorescent non-hydrolyzable GTP analog (e.g., mant-GMPPNP).
- General Protocol:
 - Prepare solutions of the recombinant Rac GTPase and **EHT 1864** in an appropriate buffer.

- Load the Rac GTPase with a fluorescent GTP analog.
- In a fluorometer cuvette, titrate aliquots of the Rac GTPase solution (containing **EHT 1864**) into a solution of the inhibitor.
- Monitor the change in fluorescence anisotropy after each addition.
- Analyze the data and perform curve fitting to determine the dissociation constant (Kd).
- Source for Detailed Protocol: Shutes et al., 2007, J. Biol. Chem.

Cell-Based Rac1 Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound Rac1 in cell lysates.

- Principle: A Rac-GTP-binding protein is coated onto a 96-well plate. Cell lysates are added, and the active Rac1 binds to the plate. The bound active Rac1 is then detected using a specific antibody and a colorimetric or chemiluminescent substrate.
- General Protocol:
 - Culture cells to the desired confluency and treat with **EHT 1864** or vehicle control.
 - Lyse the cells with the provided lysis buffer.
 - Add the cell lysates to the wells of the G-LISA plate and incubate.
 - Wash the wells to remove unbound proteins.
 - Add the anti-Rac1 antibody and incubate.
 - Wash and add the secondary antibody conjugated to HRP.
 - Wash and add the HRP substrate.
 - Measure the absorbance or luminescence to quantify the amount of active Rac1.

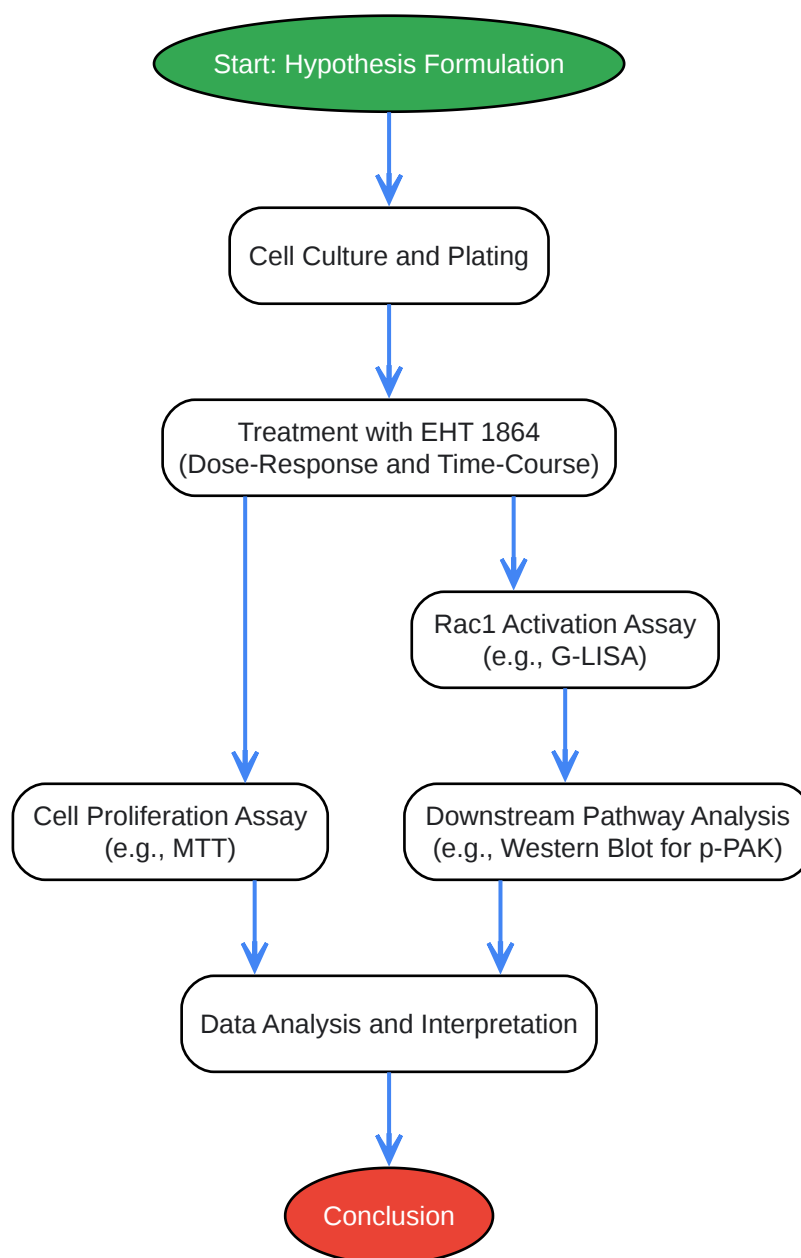
Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of **EHT 1864** on cell viability and proliferation.[5]

- Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
- General Protocol:
 - Plate cells in a 96-well plate and allow them to adhere.
 - Treat the cells with various concentrations of **EHT 1864** or vehicle control for the desired duration (e.g., up to 4 days).[5]
 - Add MTT reagent to each well and incubate for a few hours at 37°C.[5]
 - Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **EHT 1864** in a cell-based study.



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Caption: A typical workflow for studying **EHT 1864**'s effects.

Conclusion

EHT 1864 is a well-characterized and potent inhibitor of the Rac family of GTPases. Its specific mechanism of action, involving the disruption of guanine nucleotide binding, makes it an invaluable tool for researchers investigating Rac-mediated signaling in normal physiology and disease. The data and protocols summarized in this guide are intended to provide a solid

foundation for the effective use of **EHT 1864** in a laboratory setting. As with any potent biological inhibitor, careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.

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